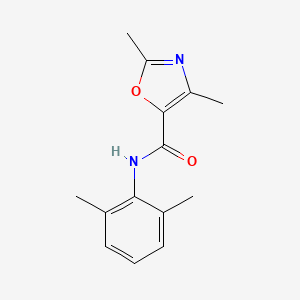

N-(2,6-二甲苯基)-2,4-二甲基恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from readily available starting materials, including reaction conditions and yields .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its stability under various conditions, and any notable reactions it undergoes .Physical And Chemical Properties Analysis

This includes properties such as the compound’s melting and boiling points, its solubility in various solvents, its density, and its optical activity .科学研究应用

AMPK 激活及其意义

- AMPK 依赖性和非依赖性效应:AMPK 激活剂 AICAr,虽然不是所讨论的化合物,但为代谢和癌症发病机制的调节提供了先例。这篇综述表明,解释被认为通过 AMPK 调节起作用的化合物的效应的复杂性,强调需要谨慎地将生物效应仅归因于 AMPK 激活 (Visnjic 等人,2021 年)。

咪唑衍生物的抗肿瘤活性

- 抗肿瘤特性:咪唑衍生物与所讨论的化合物具有部分核心结构,其抗肿瘤活性已被综述。这包括一系列显示出作为抗肿瘤药物潜力的衍生物,这突显了结构部分在药物开发中的重要性 (Iradyan 等人,2009 年)。

与甲状腺药物相关的肝毒性

- 肝毒性问题:虽然与所关注的化合物没有直接关系,但对丙硫氧嘧啶、甲硫咪唑和卡比马唑等抗甲状腺药物相关肝毒性的综述强调了在药物开发中进行安全性和毒性评估的重要性,特别是对于用于长期治疗的化合物 (Akmal 和 Kung,2014 年)。

超分子化学应用

- 超分子构建模块:苯-1,3,5-三甲酰胺(BTA),虽然结构不同,但说明了特定部分在构建超分子结构以用于纳米技术、聚合物加工和生物医学领域中的效用。这强调了设计具有特定官能团的化合物的潜力,用于目标应用 (Cantekin 等人,2012 年)。

抗菌和环境毒性

- 有机锡抗结核活性:对有机锡配合物的研究,包括那些与甲芬那酸和相关 NSAID 相关的配合物,揭示了有效的抗结核活性。这突出了有机金属化合物在开发抗菌剂中的相关性,表明了结构复杂化合物的潜在应用领域 (Iqbal 等人,2015 年)。

作用机制

Target of Action

The primary target of N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is the neuronal membrane . This compound, also known as lidocaine, acts by inhibiting the ionic fluxes required for the initiation and conduction of impulses .

Mode of Action

N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, providing relief from pain and discomfort .

Biochemical Pathways

The action of N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide affects the sodium ion channels in the neuronal membrane . By inhibiting the ionic fluxes, it disrupts the normal propagation of nerve impulses along the neurons. This disruption in the normal biochemical pathways leads to a decrease in the sensation of pain.

Result of Action

The molecular and cellular effects of N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide’s action include the stabilization of the neuronal membrane and inhibition of nerve impulse conduction . This results in a local anesthetic effect, reducing the sensation of pain in the area where the compound is applied.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide. For instance, the compound’s absorption can be affected by the specific site of application and the duration of exposure . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances.

安全和危害

生化分析

Biochemical Properties

It is known to have antifungal properties, suggesting that it may interact with enzymes, proteins, and other biomolecules involved in fungal growth and reproduction .

Cellular Effects

N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide may influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide may vary with different dosages in animal models. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide within cells and tissues are not well characterized. Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

属性

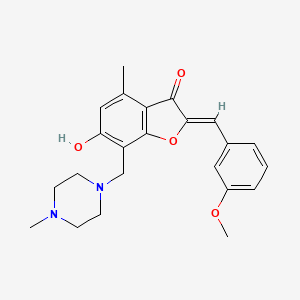

IUPAC Name |

N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8-6-5-7-9(2)12(8)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMBVJOHHVYNEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=C(O2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)

![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2552920.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2552923.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)

![(Z)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2552928.png)

![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)